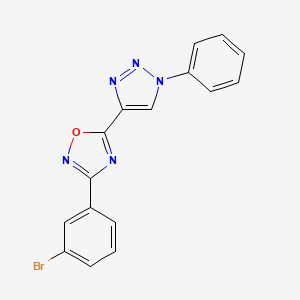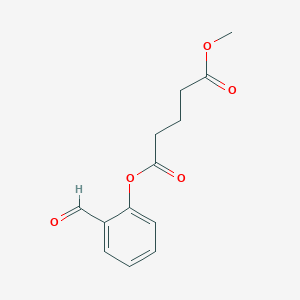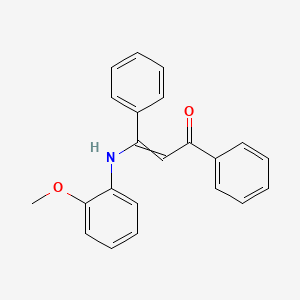![molecular formula C18H19IO4 B12624132 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene CAS No. 921932-01-6](/img/structure/B12624132.png)
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of iodine, methoxy groups, and a phenyl ethenyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene typically involves the iodination of a trimethoxybenzene derivative followed by the introduction of the phenyl ethenyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl ethenyl group can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products
Substitution: Formation of derivatives with different substituents replacing the iodine atom.
Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.
Reduction: Formation of ethyl derivatives from the phenyl ethenyl group.
Applications De Recherche Scientifique
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects through:
Electrophilic Substitution: The iodine atom can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Oxidative Stress: The compound may induce oxidative stress in biological systems, leading to cell damage or apoptosis.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxyiodobenzene: Similar structure but lacks the phenyl ethenyl group.
2-Iodo-4,5-dimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene: Similar structure with one less methoxy group.
2-Iodo-3,4,5-trimethoxybenzene: Similar structure but lacks the phenyl ethenyl group.
Uniqueness
2-Iodo-3,4,5-trimethoxy-1-[2-(2-methoxyphenyl)ethenyl]benzene is unique due to the combination of iodine, multiple methoxy groups, and the phenyl ethenyl group.
Propriétés
Numéro CAS |
921932-01-6 |
|---|---|
Formule moléculaire |
C18H19IO4 |
Poids moléculaire |
426.2 g/mol |
Nom IUPAC |
4-iodo-1,2,3-trimethoxy-5-[2-(2-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H19IO4/c1-20-14-8-6-5-7-12(14)9-10-13-11-15(21-2)17(22-3)18(23-4)16(13)19/h5-11H,1-4H3 |
Clé InChI |
ZHAJPAVVBTWVEZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C=CC2=CC(=C(C(=C2I)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


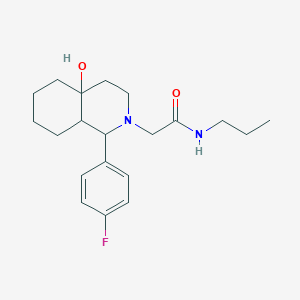

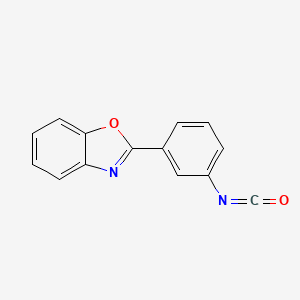
![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)
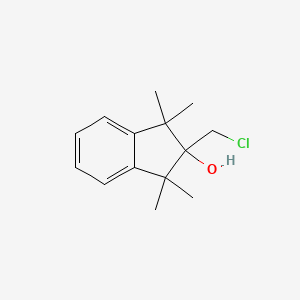

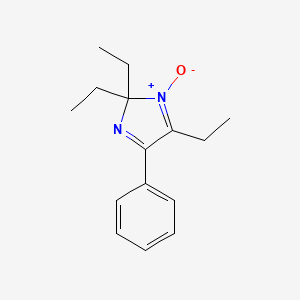
![Piperazine, 1-(2-methoxyphenyl)-4-[(4-pentylphenyl)sulfonyl]-](/img/structure/B12624100.png)
![2-(3-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12624115.png)
